2-(4-Formyl-1H-indol-1-yl)acetic acid
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Overview
Description
2-(4-Formyl-1H-indol-1-yl)acetic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The formyl group can be introduced via Vilsmeier-Haack reaction, which involves the reaction of an indole with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitric acid, sulfuric acid
Major Products Formed
Oxidation: 2-(4-Carboxy-1H-indol-1-yl)acetic acid
Reduction: 2-(4-Hydroxymethyl-1H-indol-1-yl)acetic acid
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Formyl-1H-indol-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, influencing the compound’s biological activity. The indole ring structure allows it to interact with multiple receptors and enzymes, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carboxaldehyde: Studied for its potential anticancer activity.
Uniqueness
2-(4-Formyl-1H-indol-1-yl)acetic acid is unique due to the presence of both a formyl group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(4-formylindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H9NO3/c13-7-8-2-1-3-10-9(8)4-5-12(10)6-11(14)15/h1-5,7H,6H2,(H,14,15) |
InChI Key |
IBPHJLGSCZMLEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CC(=O)O)C=O |
Origin of Product |
United States |
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